molecular formula C20H17ClO5 B3524259 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B3524259
M. Wt: 372.8 g/mol
InChI Key: ANHTWWSBEFLUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound includes a chromen-3-yl ring, a 3-chlorobenzyl group, and a propanoic acid group. The presence of these functional groups suggests that the compound may have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the chromen-3-yl ring, the 3-chlorobenzyl group, and the propanoic acid group suggests that it could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromen-3-yl ring, the 3-chlorobenzyl group, and the propanoic acid group could confer unique properties to this compound .

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It could potentially interact with biological systems in a variety of ways, depending on its structure and the presence of the chromen-3-yl ring, the 3-chlorobenzyl group, and the propanoic acid group .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available data. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound are not clear from the available data. Given its complex structure, it could be of interest in various fields, including organic chemistry, medicinal chemistry, and materials science .

Properties

IUPAC Name

3-[7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12-16-6-5-15(25-11-13-3-2-4-14(21)9-13)10-18(16)26-20(24)17(12)7-8-19(22)23/h2-6,9-10H,7-8,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHTWWSBEFLUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Reactant of Route 2
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3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Reactant of Route 4
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3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Reactant of Route 6
3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

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